molecular formula C10H8O2 B086631 1,3-Naphthalenediol CAS No. 132-86-5

1,3-Naphthalenediol

Cat. No.: B086631
CAS No.: 132-86-5
M. Wt: 160.17 g/mol
InChI Key: XOOMNEFVDUTJPP-UHFFFAOYSA-N
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Description

NSC-115890, also known as 1,3-dihydroxynaphthalene, is a chemical compound with the molecular formula C10H8O2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 1 and 3 positions on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxynaphthalene typically involves the hydroxylation of naphthalene. One common method is the catalytic hydroxylation using hydrogen peroxide in the presence of a catalyst such as vanadium pentoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,3-dihydroxy derivative .

Industrial Production Methods

In an industrial setting, the production of 1,3-dihydroxynaphthalene can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of environmentally friendly oxidizing agents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,3-dihydroxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dihydroxynaphthalene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dihydroxynaphthalene is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it exhibits different reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

naphthalene-1,3-diol
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InChI

InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XOOMNEFVDUTJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)O
Source PubChem
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Molecular Formula

C10H8O2
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DSSTOX Substance ID

DTXSID8059631
Record name 1,3-Naphthalenediol
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Molecular Weight

160.17 g/mol
Source PubChem
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Physical Description

Clear solid; [Hawley] Tan powder; [MSDSonline]
Record name Naphthoresorcinol
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Vapor Pressure

0.00000715 [mmHg]
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CAS No.

132-86-5
Record name 1,3-Dihydroxynaphthalene
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Record name 1,3-Naphthalenediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Naphthalenediol?

A1: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.

Q2: What are the key spectroscopic properties of this compound?

A2: While the provided abstracts don't offer detailed spectroscopic data, we can infer key information:* UV-Vis Spectroscopy: this compound derivatives like Nile Red analogues exhibit solvatochromism, meaning their absorption and emission spectra shift based on solvent polarity. [] This suggests the electronic structure of this compound is sensitive to its environment.* Fluorescence Spectroscopy: Research on the excited state acidity of this compound has utilized picosecond emission spectroscopy to study its monoanionic forms. []

Q3: How does this compound interact with metal ions?

A3: this compound can act as a chelating agent, forming complexes with divalent metal ions. This has been demonstrated with 2,4-dinitroso-1,3-naphthalenediol, a derivative of this compound. Thermal and spectral studies have been conducted on these metal chelates. []

Q4: Can this compound be used to synthesize other compounds?

A4: Yes, this compound serves as a versatile starting material for synthesizing various compounds:* Nile Red Analogues: These fluorescent dyes, synthesized from this compound, are valuable for microscopy techniques, particularly in studying lipid structures. []* Cyclopropa[1,2-c]benz[1,2-e]indol-4-one (CBI) conjugates: These conjugates, synthesized using this compound as a precursor, exhibit enantioselective DNA alkylating activity, potentially valuable for developing new therapeutics. [] * 2-Hydroxy-3-phenyl-1,4-naphthoquinone: A novel copper(I)-catalyzed oxidation of 2-phenyl-naphthalene-1,3-diol, using atmospheric oxygen, leads to the formation of this 1,4-naphthoquinone. []

Q5: How does the structure of this compound influence its reactivity?

A5: The two hydroxyl groups in this compound play a crucial role in its reactivity:* Metal Chelation: The hydroxyl groups act as electron donors, facilitating chelation with metal ions. []* Oxidation: The presence of electron-rich hydroxyl groups makes this compound susceptible to oxidation, leading to the formation of quinones. []* Hydrogen Bonding: These groups participate in hydrogen bonding, impacting the compound's solubility and interactions with biological targets.

Q6: What are the potential applications of this compound in analytical chemistry?

A6: this compound and its derivatives show promise in analytical chemistry:* Detection of Sugars: this compound reacts with glucuronic acid, mannuronic acid, and galacturonic acid, suggesting its potential use in detecting and quantifying these sugars. [, ]* Cosmetic Analysis: RP-HPLC methods have been developed to simultaneously determine seven naphthalenediols, including this compound, in various cosmetic products. []

Q7: Are there any known biological activities of this compound?

A7: While this compound itself hasn't been extensively studied for its biological activity, its derivatives demonstrate intriguing properties:* DNA Alkylation: CBI conjugates, synthesized from this compound, exhibit enantioselective DNA alkylating activity, hinting at potential anti-cancer properties. []

Q8: What is the significance of the reported enantioselective DNA alkylation by CBI conjugates?

A8: The study highlighted that the 12S enantiomer of a pyrrole-imidazole CBI conjugate exhibited significantly higher DNA alkylating activity than its 12R counterpart. [] This enantioselectivity suggests that these conjugates interact with DNA in a specific orientation, potentially leading to more targeted and effective therapies with fewer off-target effects.

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